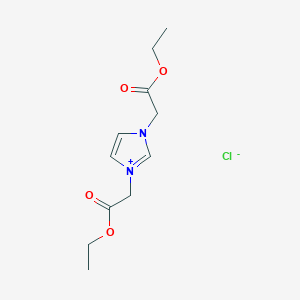

1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is a chemical compound with the molecular formula C11H17N2O4Cl It is known for its unique structure, which includes an imidazolium core substituted with ethoxy and oxoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride typically involves the reaction of imidazole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Biginelli Reaction

-

Reaction : One-pot synthesis of dihydropyrimidinones (DHPMs) from aryl aldehydes, urea/thiourea, and 1,3-dicarbonyl compounds.

-

Conditions : 5 mol% catalyst, solvent-free, 80°C, 16 minutes .

-

Performance : Yields up to 96% with broad substrate compatibility (Table 1).

| Substrate (Aldehyde) | Product Yield (%) | Reaction Time (min) |

|---|---|---|

| 4-Nitrobenzaldehyde | 96 | 16 |

| 4-Methoxybenzaldehyde | 89 | 20 |

| Furfural | 85 | 25 |

| Data sourced from . |

Mechanistic Role

-

The dual ester groups activate aldehydes via hydrogen bonding, while the imidazolium core stabilizes intermediates (Figure 1).

-

Steps :

Reactivity of Ester Groups

The ethoxycarbonylmethyl substituents participate in hydrolysis and transesterification:

Hydrolysis

-

Acidic conditions : Ester groups hydrolyze to carboxylic acids, forming 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) .

-

Basic conditions : Saponification yields water-soluble carboxylate derivatives .

Transesterification

-

Reacts with alcohols (e.g., methanol) under catalytic acid to form methyl esters, altering solubility and catalytic properties .

Recyclability and Stability

-

The catalyst is reused for six cycles without significant loss in activity (≤5% yield reduction) .

-

Thermal stability up to 200°C (TGA data), making it suitable for high-temperature reactions .

Comparison with Related Ionic Liquids

Scientific Research Applications

1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and ionic liquids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride involves its interaction with molecular targets through its imidazolium core and substituent groups. The compound can form hydrogen bonds, electrostatic interactions, and van der Waals forces with various biomolecules, influencing their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

1,3-Bis(2-hydroxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with hydroxy groups instead of ethoxy groups.

1,3-Bis(2-methoxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with methoxy groups instead of ethoxy groups.

1,3-Bis(2-oxoethyl)-1H-imidazolium Chloride: Lacks the ethoxy groups, leading to different chemical properties.

Uniqueness

1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Biological Activity

1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium chloride is a compound that has garnered attention for its potential biological activities. As an ionic liquid, it is characterized by its unique properties, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound features an imidazolium cation with two ethoxy-2-oxoethyl substituents. Its ionic nature contributes to its solubility in various solvents and its ability to interact with biological membranes.

Antimicrobial Activity

Recent studies have indicated that imidazolium-based ionic liquids exhibit significant antimicrobial properties. For instance, research shows that certain derivatives can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The effectiveness often correlates with the length of the alkyl chain in the cation structure, suggesting that longer chains may enhance membrane disruption and permeability effects.

Table 1: Antimicrobial Activity of Imidazolium Ionic Liquids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli | 0.5 mM | Membrane disruption |

| 1-butyl-3-methylimidazolium chloride | S. aureus | 0.25 mM | Cell wall synthesis inhibition |

| 1-methylimidazolium acetate | Candida albicans | 0.75 mM | Disruption of ergosterol biosynthesis |

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. Studies have shown that while some imidazolium salts exhibit antimicrobial effects, they can also demonstrate cytotoxicity towards mammalian cells. The balance between efficacy and toxicity is essential for therapeutic applications.

Case Study: Cytotoxic Effects on Human Cell Lines

In a study examining the effects of various imidazolium ionic liquids on human cell lines, it was observed that:

- Cell Viability : At concentrations above 1 mM, significant cytotoxic effects were noted.

- Mechanism : The primary mechanism appeared to be induced apoptosis through mitochondrial dysfunction.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The unique structure allows for interaction with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Some studies suggest that these compounds may act as reversible inhibitors of key enzymes involved in bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Properties

Molecular Formula |

C11H17ClN2O4 |

|---|---|

Molecular Weight |

276.71 g/mol |

IUPAC Name |

ethyl 2-[3-(2-ethoxy-2-oxoethyl)imidazol-3-ium-1-yl]acetate;chloride |

InChI |

InChI=1S/C11H17N2O4.ClH/c1-3-16-10(14)7-12-5-6-13(9-12)8-11(15)17-4-2;/h5-6,9H,3-4,7-8H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

MAJKZDUHJIAAEJ-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CN1C=C[N+](=C1)CC(=O)OCC.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.